3-iodoprop-2-ynal
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Overview
Description
3-Iodoprop-2-ynal: , also known as 3-iodopropiolaldehyde, is an organic compound with the molecular formula C3H3IO. It is characterized by the presence of an iodine atom attached to a propynal group. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
3-Iodopropynyl, also known as 3-iodoprop-2-ynal, is a member of the carbamate family of biocides . It is widely used as an antifungal and antimicrobial agent . The primary targets of 3-Iodopropynyl are microorganisms, particularly fungi . The compound interacts with these organisms, disrupting their normal functions and leading to their death .
Mode of Action
The mode of action of 3-Iodopropynyl involves the iodine atom present in its molecular structure . This iodine atom can penetrate the cell wall of microorganisms and react with sulfhydryl groups, which are located in nucleic acids and amino acids at the enzyme-active site of microorganisms . This interaction disrupts the normal functioning of the microorganisms, leading to their death .
Biochemical Pathways
The biochemical pathways affected by 3-Iodopropynyl are those involved in the survival and proliferation of microorganisms . By interacting with the sulfhydryl groups in the microorganisms, 3-Iodopropynyl disrupts these pathways, preventing the microorganisms from carrying out their normal functions . The downstream effects of this disruption include the death of the microorganisms and the prevention of their proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Iodopropynyl are crucial for its bioavailability and efficacy . The compound is extensively metabolized, with the metabolites being 2 diastereomers of propargyl-N-acetic acid carbamate . Glucuronidation is the main secondary metabolic pathway
Result of Action
The primary result of the action of 3-Iodopropynal is the death of microorganisms, particularly fungi . By disrupting the normal functioning of these organisms, 3-Iodopropynal prevents them from proliferating and causes them to die . This makes it an effective antifungal and antimicrobial agent .
Action Environment
The action, efficacy, and stability of 3-Iodopropynal can be influenced by various environmental factors. For instance, the compound is stable at room temperature and for 14 days at 54°C . It is also stable in heptane and ethyl acetate for 96 hours, and in octanol, petroleum ether, and methanol for 9 days at 25°C . These properties make 3-Iodopropynal suitable for use in a variety of environments, including in paints, coatings, wood preservatives, personal care products, and cosmetics .
Biochemical Analysis
Biochemical Properties
3-Iodopropynal is a member of the carbamate family of biocides . It has been used effectively as an antifungal technology . It is a highly effective fungicide preservative for cosmetics and personal care products . Even at a low concentration, 3-Iodopropynal provides a high level of antimicrobial activity to inhibit the growth of yeasts and molds .
Cellular Effects
It has been suggested that it may have adverse effects on the immune system
Molecular Mechanism
It is known that carbamates, such as 3-Iodopropynal, lead to a reversible inhibition of acetylcholinesterase
Temporal Effects in Laboratory Settings
3-Iodopropynal is stable at room temperature and for 14 days at 54°C . It is also stable in heptane and ethyl acetate for 96 hours, and in octanol, petroleum ether, and methanol for 9 days at 25°C
Dosage Effects in Animal Models
It is known that the manifestation of a drug’s effects is highly dependent upon the timing of exposure during pregnancy and the dosage
Metabolic Pathways
It is known that 3-Iodopropynal is extensively metabolized, and the metabolites are 2 diastereomers of propargyl-N-acetic acid carbamate . Glucuronidation is the main secondary metabolic pathway
Transport and Distribution
It is known that 3-Iodopropynal is almost completely and readily absorbed via the oral route and is subsequently widely distributed in the organism
Subcellular Localization
It is known that there are three major mechanisms to control the localization of mRNA to desired subcellular compartments: directed transport, protection from mRNA degradation, and passive diffusion before local entrapment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodoprop-2-ynal typically involves the iodination of propargyl alcohol. One common method includes the reaction of propargyl alcohol with iodine in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the selective formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 3-Iodoprop-2-ynal undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in the formation of various substituted propynals.
Scientific Research Applications
Chemistry: 3-Iodoprop-2-ynal is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Its unique reactivity allows for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials.
Comparison with Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: This compound is used as a preservative and fungicide in various industries.
Iodopropynyl butylcarbamate: Known for its use in paints, coatings, and personal care products.
Uniqueness: 3-Iodoprop-2-ynal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable in synthetic chemistry for the development of new molecules and materials .
Properties
IUPAC Name |
3-iodoprop-2-ynal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HIO/c4-2-1-3-5/h3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZLXUUEARNIAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C#CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20328-44-3 |
Source
|
Record name | 3-iodoprop-2-ynal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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